

BM-1074: A Technical Guide to Target Binding, Selectivity, and Mechanism of Action

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Compound of Interest

Compound Name: BM-1074

Cat. No.: B591238

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Introduction

BM-1074 is a potent, small-molecule inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra-large (Bcl-xL). These proteins are key regulators of the intrinsic apoptosis pathway and are frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. **BM-1074** was developed through extensive modification of a pyrrole core structure, leading to a compound with sub-nanomolar binding affinities and robust anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the target binding affinity, selectivity, and mechanism of action of **BM-1074**, along with detailed experimental protocols for key assays.

Data Presentation

Table 1: In Vitro Binding Affinity and Inhibitory Activity of BM-1074

Target	Binding Affinity (K _i)	Inhibitory Concentration (IC ₅₀)
Bcl-2	< 1 nM	1.8 nM
Bcl-xL	< 1 nM	6.9 nM

Data sourced from Aguilar A, et al. J Med Chem. 2013.

Table 2: Anti-proliferative Activity of BM-1074 in Small-Cell Lung Cancer (SCLC) Cell Lines

Cell Line	IC ₅₀
H146	1.3 nM
H1936	1.0 nM
H187	1.4 nM
H1417	2.3 nM

Data sourced from Aguilar A, et al. J Med Chem. 2013.

Target Binding and Selectivity

BM-1074 exhibits high-affinity binding to both Bcl-2 and Bcl-xL, with a dissociation constant (K_i) of less than 1 nanomolar for both proteins. This strong binding translates to potent inhibition of their function, as demonstrated by low nanomolar IC₅₀ values in biochemical assays.

While **BM-1074** is a dual inhibitor of Bcl-2 and Bcl-xL, comprehensive data on its selectivity against other anti-apoptotic Bcl-2 family members, such as Mcl-1, Bcl-w, and Bfl-1/A1, is not extensively published in the reviewed literature. One study suggested that in a specific live-cell assay, **BM-1074** was found to be ineffective, which may hint at a degree of selectivity, but this is not conclusive without direct binding or functional data against the purified proteins. The development of selective inhibitors for different Bcl-2 family members is a key area of research, as different cancer types can be dependent on specific anti-apoptotic proteins for survival.

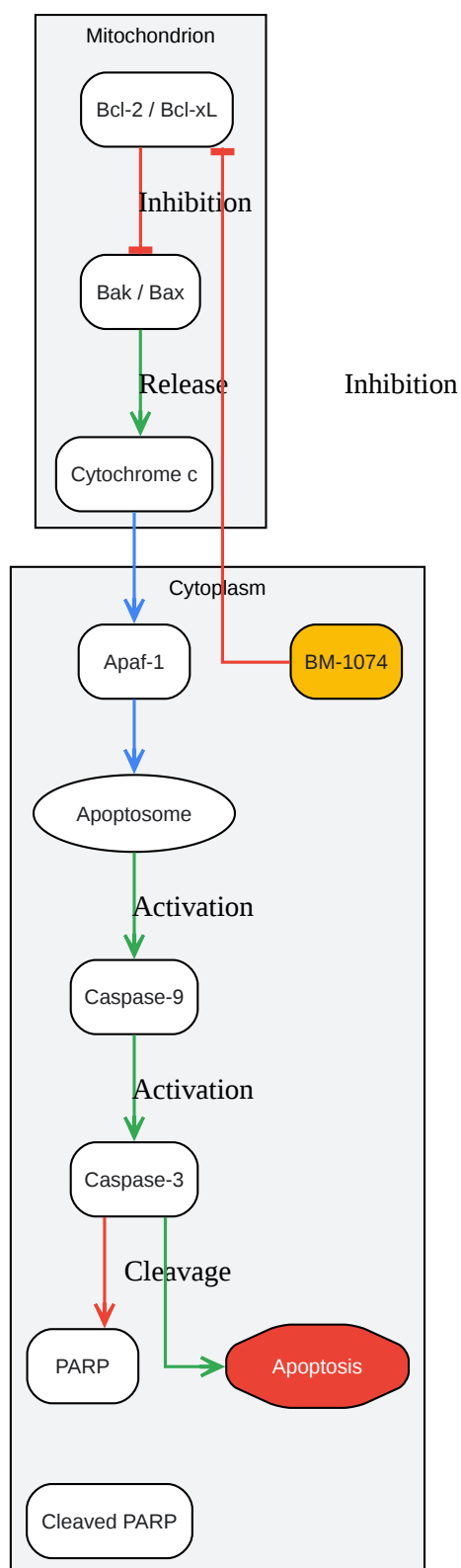
Mechanism of Action

BM-1074 exerts its anti-cancer effects by directly inhibiting the function of Bcl-2 and Bcl-xL. These anti-apoptotic proteins normally sequester pro-apoptotic "BH3-only" proteins (e.g., Bim, Bad, Puma) and effector proteins (e.g., Bak, Bax), preventing them from initiating the apoptotic cascade. By binding to the BH3-binding groove of Bcl-2 and Bcl-xL, **BM-1074** displaces these pro-apoptotic proteins.

The release of Bak and Bax allows them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell and apoptotic cell death.

In vivo studies using H146 small-cell lung cancer xenograft models have shown that treatment with **BM-1074** leads to a significant increase in the expression of cleaved PARP and cleaved caspase-3 in tumor tissues, confirming the induction of apoptosis as its mechanism of anti-tumor activity.

Signaling Pathway



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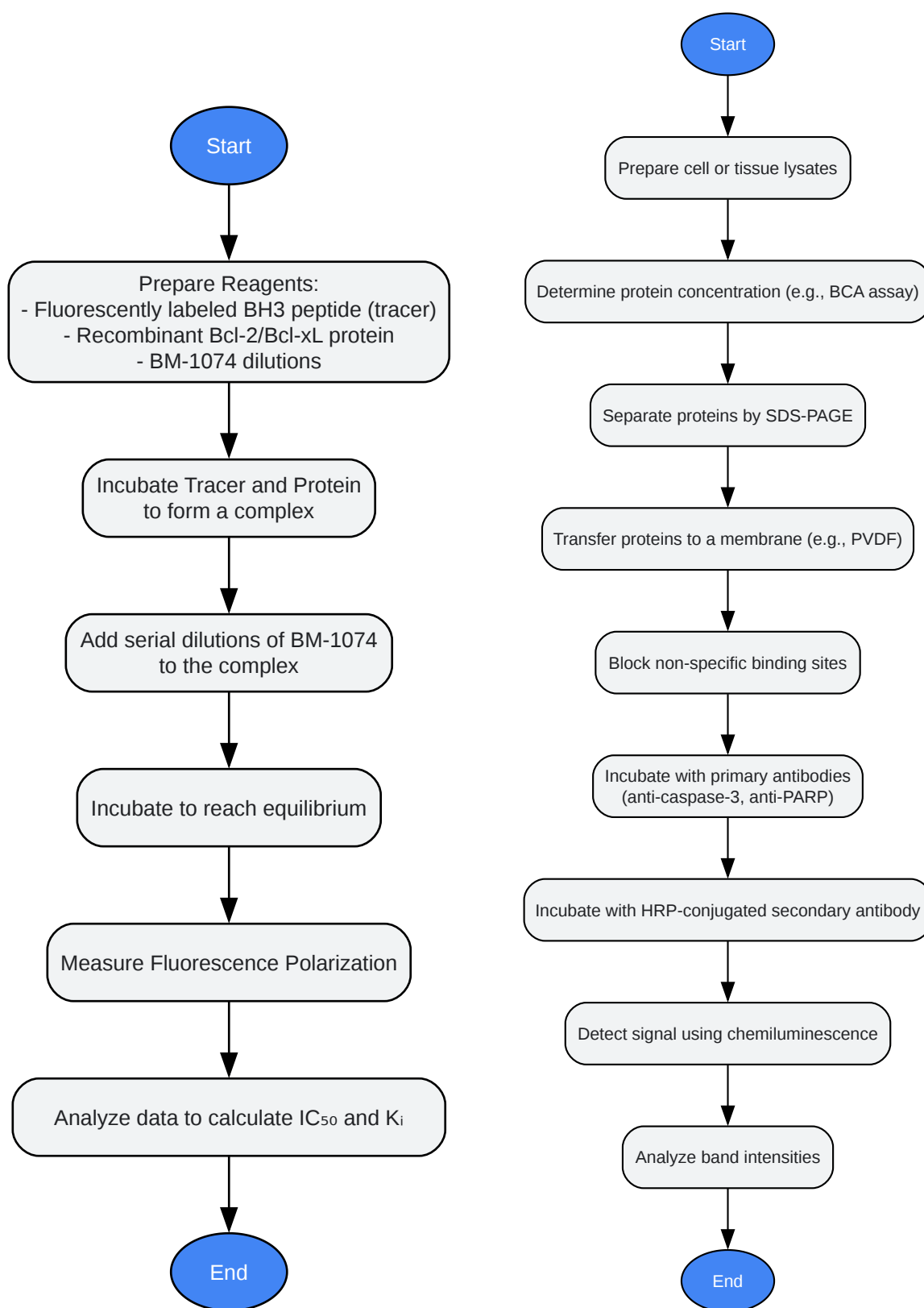
Caption: **BM-1074** induced apoptosis pathway.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity (K_i) Determination

This protocol describes a competitive binding assay to determine the affinity of **BM-1074** for Bcl-2 and Bcl-xL.

Workflow:



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